Methyl 3,5-difluoro-2-hydroxybenzoate
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Overview
Description
Methyl 3,5-difluoro-2-hydroxybenzoate is an organic compound with the molecular formula C8H6F2O3. It is a fluorinated derivative of methyl salicylate, characterized by the presence of two fluorine atoms at the 3 and 5 positions and a hydroxyl group at the 2 position on the benzene ring. This compound is used primarily in research and development due to its unique chemical properties .
Mechanism of Action
Target of Action
It’s known that this compound is used in the field of life sciences as a chemical building block , suggesting it may interact with a variety of biological targets.
Mode of Action
The compound’s structure suggests it could participate in reactions such as suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions .
Biochemical Pathways
Given its potential use in suzuki–miyaura coupling , it could be involved in the synthesis of various organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,5-difluoro-2-hydroxybenzoate can be synthesized through various methods. One common approach involves the esterification of 3,5-difluoro-2-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often employs continuous-flow processes to enhance efficiency and yield. For example, the Balz-Schiemann reaction, which involves the diazotization of 3,5-difluoroaniline followed by hydrolysis, can be adapted to a continuous-flow setup to produce the desired compound with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-difluoro-2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms.
Major Products Formed
Oxidation: 3,5-difluoro-2-hydroxybenzoic acid or 3,5-difluoro-2-hydroxybenzaldehyde.
Reduction: 3,5-difluoro-2-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3,5-difluoro-2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials and coatings
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,4-difluoro-2-hydroxybenzoate
- Methyl 2,3,5,6-tetrafluoro-4-hydroxybenzoate
- Methyl 3,5-difluorobenzoate
Uniqueness
Methyl 3,5-difluoro-2-hydroxybenzoate is unique due to the specific positioning of the fluorine atoms and the hydroxyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
methyl 3,5-difluoro-2-hydroxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPHUQIMIBVYFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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